2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone
Description
Chemical Structure and Properties The compound 2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (CAS 478042-04-5) features an imidazo[1,2-a]pyridine core substituted with a 2,7-dimethyl group and a 2,4-dichlorophenylsulfanyl-ethanone moiety. Its molecular formula is C₁₇H₁₄Cl₂N₂OS, with a molecular weight of 365.3 g/mol and a calculated XLogP3 value of 6.0, indicating high lipophilicity . The imidazopyridine scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications, while the dichlorophenylsulfanyl group may enhance electrophilic reactivity and target binding .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS/c1-10-5-6-21-16(7-10)20-11(2)17(21)14(22)9-23-15-4-3-12(18)8-13(15)19/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOUCLNYJVRYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridin structure. This can be achieved through a cyclization reaction involving appropriate precursors such as 2,7-dimethylimidazo[1,2-a]pyridin-3-yl derivatives
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its biological activity may be harnessed to develop treatments for various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications where its unique properties are advantageous.
Mechanism of Action
The mechanism by which 2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Dichlorophenyl Substituents
- 2,4-dichloro). The 2,4-dichloro substitution pattern is more common in agrochemicals and pharmaceuticals due to its balanced electron-withdrawing effects .
Halogen Variation: Fluorophenyl Analog
- 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone (CAS 478042-05-6) replaces chlorine with fluorine at the para position. Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase metabolic stability compared to dichloro derivatives. Its molecular weight is 314.38 g/mol with lower lipophilicity (XLogP3 ~5.5), suggesting improved aqueous solubility . Safety data indicate hazards including skin/eye irritation and respiratory toxicity, common in sulfanyl-containing compounds .
Monochloro Derivatives
- 2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (CAS 478042-01-2) has a single chlorine substituent. With a molecular weight of 330.83 g/mol and XLogP3 ~5.8, it exhibits intermediate lipophilicity between dichloro and fluoro analogs.
Physicochemical and Reactivity Comparisons
- Electrophilicity : DFT studies on imidazopyridine-chalcone hybrids show that electron-withdrawing groups (e.g., 2,4-dichloro) enhance global electrophilicity, favoring nucleophilic attack at specific carbon centers (e.g., C5 in the chalcone backbone) .
- Lipophilicity : Dichloro derivatives (XLogP3 ≥6.0) may exhibit superior membrane permeability but higher bioaccumulation risks compared to fluoro analogs.
Biological Activity
The compound 2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (CAS No. 478042-07-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C17H14Cl2N2OS
- Molecular Weight : 365.28 g/mol
- CAS Number : 478042-07-8
The compound features a dichlorophenyl sulfanyl moiety and an imidazo[1,2-a]pyridine structure, which are known for their biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
Case Studies
- In Vitro Cytotoxicity :
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated.
Antibacterial Effects
Studies have reported that the compound exhibits considerable antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 46.9 µg/mL |
| Escherichia coli | 93.7 µg/mL |
These findings suggest that the presence of the dichlorophenyl group enhances its antibacterial efficacy .
Pharmacological Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential in other therapeutic areas:
- Anticonvulsant Activity :
- Antioxidant Activity :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the phenyl and imidazo groups significantly influence the biological activity of the compound. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
